Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(trifluoromethyl)benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, benzyl alcohols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. Additionally, the hydroxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-hydroxy-3-(trifluoromethyl)benzoate: The position of the hydroxy and trifluoromethyl groups is reversed, leading to variations in reactivity and applications.
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate: The trifluoromethyl group is located at the para position relative to the hydroxy group, which can affect the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-4-3-5-7(14)8(6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
YNLIHZCVZPHZMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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